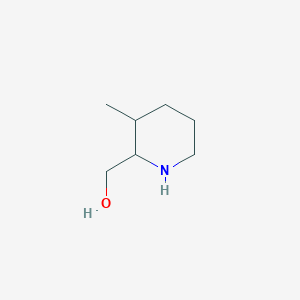![molecular formula C20H21FN4O3S2 B2896950 (3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone CAS No. 1171980-55-4](/img/structure/B2896950.png)
(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrazole ring, a thiophene ring, a sulfonyl group, and a piperazine ring. Pyrazole rings are often found in various biologically active compounds . Thiophene is a five-membered aromatic ring with one sulfur atom. The sulfonyl group is a common functional group consisting of a sulfur atom bonded to two oxygen atoms and an organic moiety. Piperazine is a six-membered ring containing two nitrogen atoms.
Synthesis Analysis
While the specific synthesis for this compound is not available, pyrazole compounds are often synthesized from the reaction of hydrazines with 1,3-diketones . Thiophene rings can be formed via various methods including the Gewald reaction, which involves the condensation of a ketone with a sulfur compound and an amine.Scientific Research Applications
Pharmacological Applications
Antipsychotic Potential : Compounds similar to the queried chemical structure, such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, have shown an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, which is a deviation from the mechanism of clinically available antipsychotic agents (Wise et al., 1987).
Antibacterial and Antifungal Properties : Novel pyrazole and isoxazole derivatives, including those with structural similarities to the queried compound, exhibit significant antibacterial and antifungal activities, highlighting their potential as therapeutic agents against infectious diseases (Sanjeeva et al., 2022).
Chemical Synthesis and Characterization
Synthesis and Structural Analysis : The synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including the investigation of their potential as antipsychotic agents, demonstrate the versatility of pyrazole derivatives in medicinal chemistry (Wise et al., 1987).
Anticancer Activity : Some compounds with structural elements similar to the queried compound, especially those with a piperazine substituent at C2 of the 1,3-thiazole cycle, have shown promising anticancer activity across various cancer cell lines, indicating their potential for development as anticancer agents (Turov, 2020).
Mechanistic Insights
- Molecular Interaction Studies : Research on compounds structurally related to the queried chemical has provided insights into the molecular interactions with cannabinoid receptors, aiding in the understanding of antagonist activity at these receptors. Such studies are crucial for designing compounds with targeted pharmacological effects (Shim et al., 2002).
Future Directions
properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophen-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3S2/c1-14-13-15(2)25(22-14)20(26)19-18(7-12-29-19)30(27,28)24-10-8-23(9-11-24)17-5-3-16(21)4-6-17/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHVSIDIGWOQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

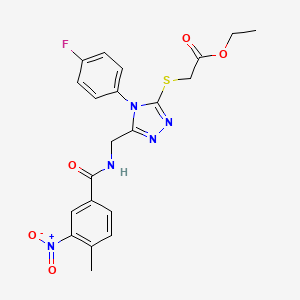

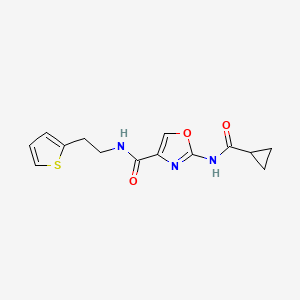
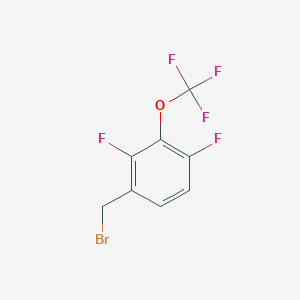
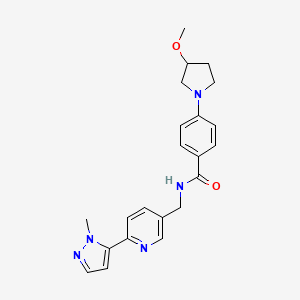
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2896875.png)
![N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2896876.png)
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2896878.png)
![Methyl 2-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate](/img/structure/B2896879.png)
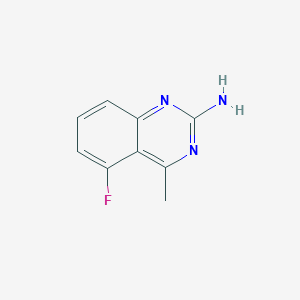
![6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2896883.png)
![N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896884.png)

